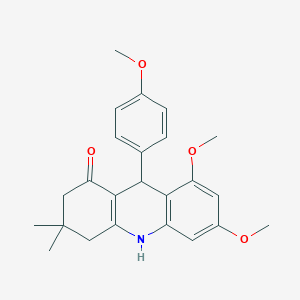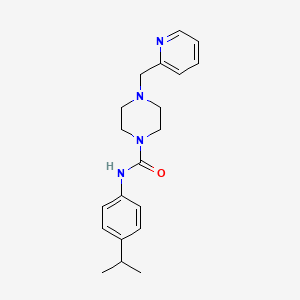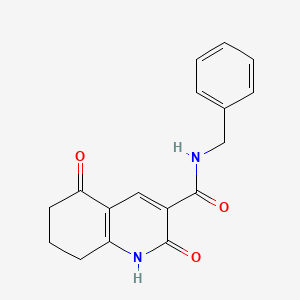
6,8-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone
説明
Acridinone derivatives, including the subject compound, are noted for their diverse chemical and biological activities. These compounds are synthesized through multi-step processes that often involve cyclization reactions and modifications of acridine nuclei.
Synthesis Analysis
The synthesis of closely related compounds involves multi-step reactions that start from basic aromatic compounds and proceed through key steps such as cyclization and substitution. For instance, Shi et al. (2007) discussed the synthesis and crystal structures of tetramethyl acridinone derivatives, revealing detailed synthetic pathways that could be analogous to the target compound (Shi et al., 2007).
Molecular Structure Analysis
X-ray diffraction analyses provide insights into the molecular structure of acridinone derivatives. Studies have elucidated the conformation of the acridine ring system and the positioning of substituents, which significantly influence the compound's reactivity and potential biological activities (Wang et al., 2011).
Chemical Reactions and Properties
Acridinone derivatives participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of methoxy and dimethyl groups on the acridinone core influences its electronic properties and reactivity. Studies on similar compounds have explored their potential as intermediates in the synthesis of more complex molecules (Pyrko, 2021).
Physical Properties Analysis
The physical properties of acridinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis and pharmaceutical development. The crystalline structure and physical characteristics are determined using spectroscopic and X-ray crystallography techniques (Sun et al., 2013).
Chemical Properties Analysis
The chemical properties, including the acidity, basicity, and reactivity of functional groups, define the compound's interactions and its potential as a precursor in organic synthesis. For instance, the synthesis of decahydroacridin-1,8-dione derivatives has been explored for their application as acid-base titration indicators, highlighting their chemical versatility (Pyrko, 2021).
科学的研究の応用
Chemical Synthesis and Structural Analysis
Research on derivatives of acridinone, such as 6,8-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone, has demonstrated their potential in the synthesis of complex molecular structures with diverse biological activities. For example, studies have shown the synthesis of acrimarins from 1,3,5-trioxygenated-9-acridone derivatives, revealing the intricacies of chemical reactions involving acridinone compounds and their potential for generating novel molecular architectures with therapeutic properties (Herath, Müller, & Diyabalanage, 2004).
Antitumor Activity
The antitumor properties of acridinone derivatives have been a focus of research, indicating their significance in developing new anticancer drugs. Studies have synthesized benzo[a]pyrano[3,2-h]acridin-7-one analogues of acronycine, demonstrating submicromolar cytotoxicity against various cancer cell lines. This research highlights the compound's ability to form covalent adducts with DNA, a mechanism contributing to its cytotoxic effects, and suggests its potential use in cancer treatment (Nguyen et al., 2006).
Molecular Diversity and Reactivity
The study of the molecular diversity and reactivity of substances related to 6,8-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone provides insights into the development of compounds with potential applications in various fields, including medicine and materials science. Research has explored the three-component reactions of pyridines with acetylenedicarboxylates and arylidene cyanoacetates, leading to the formation of polysubstituted derivatives. This work demonstrates the chemical versatility and potential of acridinone derivatives for synthesizing novel compounds with unique properties (Sun, Zhu, Gong, & Yan, 2013).
Crystal Structure Analysis
Crystallographic studies of acridinone derivatives, such as 6,8-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydro-1(2H)-acridinone, contribute to our understanding of their structural characteristics and the potential implications for their biological activity and material properties. The determination of the crystal structure of related compounds has provided valuable information about their molecular conformations and interactions, which is crucial for the design of molecules with desired properties (Wang, Zhang, Li, Wu, & Yao, 2011).
特性
IUPAC Name |
6,8-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-18-22(19(26)13-24)21(14-6-8-15(27-3)9-7-14)23-17(25-18)10-16(28-4)11-20(23)29-5/h6-11,21,25H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSCECQOJOHISE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2)C=C(C=C3OC)OC)C4=CC=C(C=C4)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetamide](/img/structure/B4623966.png)

![3-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4623983.png)
![N-(2-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4623990.png)
![ethyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623994.png)

![5,6-dimethyl-2-[(4-methylbenzyl)thio]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4624009.png)
![[(6-amino-1,3-benzothiazol-2-yl)thio]acetonitrile](/img/structure/B4624018.png)
![ethyl 2-({[2-(5-methyl-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4624021.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4624029.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624034.png)
![N-[2-(2-methoxyphenyl)ethyl]-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B4624035.png)

![4-[methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4624049.png)